molecular formula C9H8ClNO2 B119440 1-(3-Chlorophenyl)-2-nitropropene CAS No. 155988-36-6

1-(3-Chlorophenyl)-2-nitropropene

Cat. No. B119440
M. Wt: 197.62 g/mol
InChI Key: PSURUZUUDGZDKD-FNORWQNLSA-N
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Description

1-(3-Chlorophenyl)-2-nitropropene is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that 1-(3-Chlorophenyl)piperazine, a related compound, is known and has been studied1.



Synthesis Analysis

The synthesis of 1-(3-Chlorophenyl)-2-nitropropene is not explicitly detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine, has been synthesized from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield2. Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions3.



Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)-2-nitropropene is not explicitly provided in the available resources. However, a related compound, (1E,4E)-1-(3-chlorophenyl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one, has been studied. Its structure was determined using X-ray single-crystal diffraction and Hirshfeld surface analysis4.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(3-Chlorophenyl)-2-nitropropene are not detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine, is known to be a metabolite of trazodone5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)-2-nitropropene are not explicitly provided in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine hydrochloride, is known to be a white crystalline solid7.


Scientific Research Applications

Synthesis and Characterization

1-(3-Chlorophenyl)-2-nitropropene has been used in the synthesis of various compounds. For example, it has been involved in the synthesis of unsymmetrical mono-carbonyl curcuminoids, where it contributed to the formation of diversely functionalized derivatives. These compounds were characterized using spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD), providing insights into their structural and photophysical properties (Khalid et al., 2020).

Mechanistic Studies in Organic Reactions

The compound plays a role in mechanistic studies of organic reactions. For instance, it has been used in studies exploring the [2+3] cycloaddition reactions of diphenylnitrone, offering insights into reaction mechanisms and stereospecificity (Jasiński & Baranski, 2006).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-(3-Chlorophenyl)-2-nitropropene has been the subject of NMR spectroscopic studies to analyze its isomeric forms. This research provides valuable information about its chemical shifts and charge distribution, contributing to a deeper understanding of its molecular structure (Baskov et al., 1964).

Photoelectron Spectroscopy

The compound's thermal decomposition has been examined through photoelectron spectroscopy. This research helps in understanding the products and mechanisms involved in its thermolysis, which is significant for its applications in chemical syntheses (Chin, Mok, & Huang, 1990).

Antimicrobial Activity

Research on derivatives of 1-(3-Chlorophenyl)-2-nitropropene has shown potential antimicrobial activity. This indicates its possible utility in developing new antimicrobial agents (Kodukulla et al., 1994).

Molecular Structure Analysis

The compound has been used in crystallographic studies to determine the molecular structure of related compounds. These studies offer valuable information on molecular conformation and configuration, which is crucial for its application in organic and medicinal chemistry (Zhi, 2009).

Safety And Hazards

The safety and hazards associated with 1-(3-Chlorophenyl)-2-nitropropene are not explicitly detailed in the available resources. However, a related compound, 1-(3-Chlorophenyl)piperazine hydrochloride, is known to be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation89.


Future Directions

properties

IUPAC Name

1-chloro-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSURUZUUDGZDKD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Cl)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-nitropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kawai, Y Inaba, N Tokitoh - Tetrahedron: Asymmetry, 2001 - Elsevier
Various α,β-disubstituted and trisubstituted nitroalkenes were chemoselectively reduced with baker's yeast to the corresponding nitroalkanes. Stereoselectivities of the reduction of α,β-…
Number of citations: 92 www.sciencedirect.com
JJ Duvall - 1963 - search.proquest.com
Electrophilic aromatic substitution, an important prac tical process, has been the object of much study reported and discussed in many papers and books. Through the years a num ber …
Number of citations: 0 search.proquest.com
A Shalabi - 2017 - search.proquest.com
The khat plant, catha edulis, has been abused for some time in the Middle East and the African horn for its short-term stimulant effects. However, it was not until 1975 when cathinone, β-…
Number of citations: 2 search.proquest.com
S Yan, Y Gao, R Xing, Y Shen, Y Liu, P Wu, H Wu - Tetrahedron, 2008 - Elsevier
A clean, efficient, and simple method has been developed for synthesis of (E)-nitroalkenes using FDU–ED as an efficient catalyst. The reactions proceeded with moderate to high yields (…
Number of citations: 43 www.sciencedirect.com

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